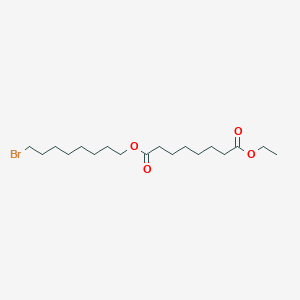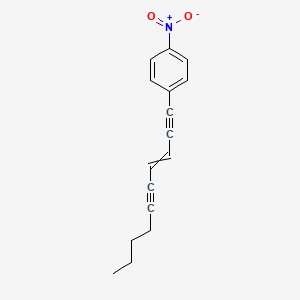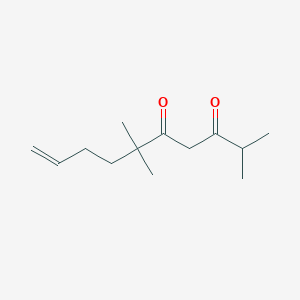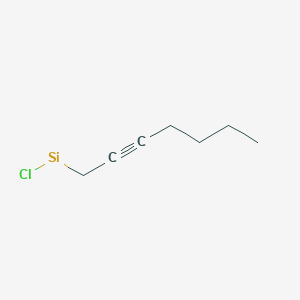
1,1'-Disulfanediylbis(2,4,6-tribromobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Disulfanediylbis(2,4,6-tribromobenzene): is a chemical compound with the molecular formula C12H4Br6S2 . It is characterized by the presence of two benzene rings, each substituted with three bromine atoms and connected by a disulfide bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis(2,4,6-tribromobenzene) typically involves the bromination of benzene derivatives followed by the formation of a disulfide bridge. One common method includes:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 2,4,6-tribromobenzene.
Disulfide Formation: The 2,4,6-tribromobenzene is then reacted with sulfur (S) or a sulfur-containing compound under controlled conditions to form the disulfide bridge, resulting in 1,1’-Disulfanediylbis(2,4,6-tribromobenzene).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Disulfanediylbis(2,4,6-tribromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The disulfide bridge can be oxidized to form sulfoxides or sulfones, or reduced to form thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the disulfide bridge.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Applications De Recherche Scientifique
1,1’-Disulfanediylbis(2,4,6-tribromobenzene) has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other brominated compounds and in studies involving disulfide chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of 1,1’-Disulfanediylbis(2,4,6-tribromobenzene) involves its interaction with molecular targets through its bromine atoms and disulfide bridge. The bromine atoms can participate in halogen bonding and other non-covalent interactions, while the disulfide bridge can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Comparison
1,1’-Disulfanediylbis(2,4,6-tribromobenzene) is unique due to the presence of the disulfide bridge, which imparts distinct chemical properties compared to other tribromobenzenes.
Propriétés
Numéro CAS |
492449-71-5 |
|---|---|
Formule moléculaire |
C12H4Br6S2 |
Poids moléculaire |
691.7 g/mol |
Nom IUPAC |
1,3,5-tribromo-2-[(2,4,6-tribromophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12H4Br6S2/c13-5-1-7(15)11(8(16)2-5)19-20-12-9(17)3-6(14)4-10(12)18/h1-4H |
Clé InChI |
DADLWLATLOIROY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)SSC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)

![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)



![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)



